molecular formula C18H36O3 B14515485 3-Hydroxy-11-methylheptadecanoic acid CAS No. 63543-13-5

3-Hydroxy-11-methylheptadecanoic acid

Cat. No.: B14515485
CAS No.: 63543-13-5
M. Wt: 300.5 g/mol
InChI Key: IRYIVAUBRLSDHW-UHFFFAOYSA-N
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Description

3-Hydroxy-11-methylheptadecanoic acid is a branched-chain hydroxy fatty acid with a 17-carbon backbone (C17), featuring a hydroxyl (-OH) group at position 3 and a methyl (-CH3) group at position 11. Hydroxy fatty acids are known for roles in biological membranes, signaling, and antimicrobial activity .

Properties

CAS No.

63543-13-5

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

3-hydroxy-11-methylheptadecanoic acid

InChI

InChI=1S/C18H36O3/c1-3-4-5-9-12-16(2)13-10-7-6-8-11-14-17(19)15-18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21)

InChI Key

IRYIVAUBRLSDHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)CCCCCCCC(CC(=O)O)O

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Chain Elongation

A plausible route involves Grignard reagent additions to introduce the 11-methyl branch. For example:

  • Starting Material : A 10-carbon α,β-unsaturated ester (e.g., methyl 9-decenoate) could undergo conjugate addition with a Grignard reagent (e.g., methylmagnesium bromide) to form a branched intermediate.
  • Hydroxylation : Subsequent epoxidation followed by acid-catalyzed ring-opening or diastereoselective reduction (e.g., using NaBH₄/AlCl₃) could install the 3-hydroxy group.
  • Chain Extension : Further elongation via alkylation or oxidation to reach the 17-carbon backbone.

Key Challenges : Regioselectivity in hydroxylation and controlling stereochemistry at the 3-position.

Enzymatic Pathways for Hydroxylation

Enzymatic methods offer precision in stereochemistry:

  • β-Ketoacyl-CoA Reductase : Engineered microbial pathways (e.g., E. coli) could condense acyl-CoA derivatives to form β-keto intermediates, followed by stereospecific reduction.
  • CYP450 Monooxygenases : Directed evolution of cytochrome P450 enzymes to hydroxylate the 3-position of a 11-methylheptadecanoic acid precursor.

Advantages : High enantiomeric excess (ee) and reduced reliance on toxic reagents.
Limitations : Scalability and substrate specificity remain hurdles.

Hunsdiecker Reaction for Methyl Branching

The Hunsdiecker reaction (e.g., bromination of carboxylic acids) could facilitate methyl group installation:

  • Bromination : Convert 3-hydroxyheptadecanoic acid to its bromide derivative.
  • Alkylation : React with a methylating agent (e.g., methyl magnesium bromide) to introduce the 11-methyl branch.

Example Reaction Sequence :

Step Reagent/Condition Product
1 Br₂, P 3-Hydroxyheptadecanoyl bromide
2 CH₃MgBr, THF 11-Methyl-3-hydroxyheptadecanoic acid

Yield Estimates : ~40–60% (based on analogous reactions).

Cycloaddition and Cross-Coupling

Diels-Alder reactions or Suzuki-Miyaura couplings may enable complex branching:

  • Diene Synthesis : Prepare a diene from a 11-methylheptadecanoic acid derivative.
  • Cycloaddition : React with a dienophile (e.g., maleic anhydride) to form a bicyclic intermediate, followed by ring-opening to install the hydroxy group.

Limitations : Low yields and competing side reactions.

Biocatalytic and Fermentation-Based Methods

Endophytic Yeast Engineering

Endophytic fungi like Aureobasidium pullulans produce hydroxydecanoic acids. Engineering such organisms to elongate chains and methylate the 11-position could yield the target compound.

Key Steps :

  • Gene Editing : Introduce genes for methyltransferases and fatty acid elongases .
  • Fermentation : Optimize growth conditions to enhance substrate conversion.

Advantages : Renewable feedstocks and reduced environmental impact.
Challenges : Metabolic pathway engineering complexity.

Bacterial Pathways for Branched Acids

Microbial production of branched fatty acids (e.g., 3-hydroxy-2-methylbutyrate) via engineered E. coli strains suggests scalability.

Proposed Pathway :

  • Acetyl-CoA Condensation : Use thiolase enzymes to form β-keto intermediates.
  • Reductive Hydroxylation : Enzymatic reduction to install the 3-hydroxy group.
  • Methyl Group Addition : Incorporate methyl via methyltransferases.

Yield Projections : ~20–30% (based on analogous systems).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Estimate (%)
Grignard Reagent High regioselectivity Toxic reagents, low scalability 40–60
Enzymatic Pathways High enantioselectivity High cost, substrate limitations 20–30
Hunsdiecker Reaction Straightforward synthesis Hazardous bromination 50–70
Biocatalysis Sustainable, renewable Long development time 15–25

Mechanism of Action

The mechanism of action of 3-Hydroxy-11-methylheptadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate various biological processes, including inflammation and microbial growth . The exact molecular targets and pathways are still under investigation, but it is believed to influence lipid metabolism and cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Similar Chain Length (C17–C19)
Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
3-Hydroxy-11-methylheptadecanoic acid C18H36O3 -OH (C3), -CH3 (C11) ~300 (estimated) Likely low toxicity; potential bioactivity N/A
11-Hydroxyheptadecanoic acid C19H36O4 -OH (C11), -acetyl (C8) 328.49 Structural complexity may influence solubility and reactivity
Methyl 11-hydroxyhexadecanoate C17H34O3 -OH (C11), ester (-COOCH3) 286.45 Esterification enhances volatility; used as synthetic intermediate

Key Insights :

  • The methyl branch in this compound may reduce crystallinity compared to linear analogs, improving solubility in hydrophobic environments.
Shorter Chains (C11–C14) with Hydroxyl Groups
Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
3-Hydroxyundecanoic acid C11H22O3 -OH (C3) 202.29 Low PBT/vPvB; research applications
3,11-Dihydroxytetradecanoic acid C14H28O4 -OH (C3, C11) 260.37 Pharmacological research; antimicrobial activity

Key Insights :

  • Shorter chains (e.g., C11 in 3-hydroxyundecanoic acid) exhibit lower molecular weights and higher solubility in aqueous media compared to C17 analogs.
  • The dual hydroxyl groups in 3,11-dihydroxytetradecanoic acid enhance hydrogen-bonding capacity, which may correlate with bioactivity in antimicrobial studies .

Sources :

Key Insights :

  • Hydroxy fatty acids generally exhibit low acute toxicity, as seen in 3-hydroxyundecanoic acid (HMIS rating: low) .
  • Stability varies: 16-Hydroxyhexadecanoic acid is stable as a powder, while 4-Hydroxy-3-methoxyphenylacetic acid degrades under heat .

Q & A

Basic Questions

Q. What are the critical physicochemical properties of 3-Hydroxy-11-methylheptadecanoic acid for experimental design?

  • Methodological Answer : Key properties include its molecular formula (C₁₉H₃₈O₃), molecular weight (314.5 g/mol), and melting point (93–95°C, based on structurally similar 3-hydroxyheptadecanoic acid) . These parameters are essential for solubility studies, reaction optimization, and storage conditions. For example, the low volatility noted in safety data sheets suggests stability at room temperature but recommends storage below -20°C for long-term preservation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While the compound is not classified as hazardous, standard precautions include avoiding inhalation of dust/aerosols, using chemical fume hoods, and wearing nitrile gloves and lab coats. Although skin irritation is unlikely, immediate rinsing with water is advised upon contact . Mechanical collection is recommended for spills to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high purity?

  • Methodological Answer : Synthesis optimization may involve β-hydroxy acid pathways, leveraging enzymatic or chemical esterification methods. For example, high-purity 3-hydroxy fatty acids are synthesized via controlled ester hydrolysis, followed by purification using silica gel chromatography (≥98% purity) . Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate stability .

Q. What analytical techniques are suitable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can verify methyl branching at C11 and hydroxyl positioning at C3 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 314.5 (C₁₉H₃₈O₃) .
  • HPLC : Reverse-phase HPLC with UV detection (210 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

Q. How can contradictory data on the bioactivity of this compound be resolved?

  • Methodological Answer : Contradictions may arise from impurity variability or model specificity. Strategies include:

  • Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify threshold effects.
  • Comparative Assays : Use parallel in vitro models (e.g., bacterial vs. mammalian cells) to assess context-dependent activity .
  • Metabolomic Profiling : Track downstream metabolites via LC-MS to clarify mechanistic pathways .

Q. What in vitro models are appropriate for studying the biological activity of this compound?

  • Methodological Answer :

  • Bacterial Systems : Assess antimicrobial activity using E. coli or Bacillus subtilis due to fatty acids’ roles in membrane disruption .
  • Mammalian Cell Lines : Test cytotoxicity in cancer lines (e.g., HeLa) using MTT assays, with lipidomics to evaluate β-oxidation effects .
  • Enzymatic Assays : Screen for inhibition of fatty acid synthase (FASN) or acyl-CoA synthetases .

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